molecular formula C6H7N5 B3356774 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine CAS No. 68774-80-1

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B3356774
CAS No.: 68774-80-1
M. Wt: 149.15 g/mol
InChI Key: QJKSHWFYNQVJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (CAS 68774-80-1) is a heterocyclic organic compound with the molecular formula C 6 H 7 N 5 and a molecular weight of 149.15 g/mol. This fused bicyclic scaffold is of significant interest in medicinal chemistry and drug discovery, serving as a versatile core structure for developing novel therapeutic agents. Its primary research value lies in its application as a key precursor and synthetic intermediate for various biologically active molecules. The compound is a fundamental building block in the exploration of 1,2,4-triazolo[4,3-a]pyrazine derivatives , a class known for its potent pharmacological activities. Notably, this scaffold is actively investigated in oncology research, where related derivatives have been designed as dual c-Met/VEGFR-2 kinase inhibitors , showing excellent antiproliferative activities against human cancer cell lines such as A549 (lung), MCF-7 (breast), and Hela (cervical) . Furthermore, the 1,2,4-triazolo[4,3-a]pyrazine core has been identified as a promising scaffold in antimalarial research, with compounds demonstrating potent in vitro and in vivo activity against the Plasmodium falciparum 3D7 strain, potentially through the dysregulation of PfATP4ase . The structure is also featured in research for other targets, including as antagonists for the human A 2A adenosine receptor, which is relevant for conditions like cerebral ischemia . Researchers utilize this compound for hit-to-lead optimization and structure-activity relationship (SAR) studies due to its synthetic accessibility and ability to be functionalized at various positions . This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKSHWFYNQVJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315475
Record name 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68774-80-1
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68774-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 294773
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068774801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC294773
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or amino positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Anhydrous potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activities
Research has indicated that 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine exhibits significant antiviral and antimicrobial properties. Its mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for the replication of viruses and the growth of bacteria. For instance, studies have shown that this compound can inhibit certain kinases involved in viral replication pathways, making it a candidate for antiviral drug development .

Enzyme Inhibition
The compound's ability to interact with various enzymes suggests potential applications in treating diseases associated with enzyme dysregulation. In particular, derivatives of triazolo[4,3-a]pyrazines have been studied for their inhibitory effects on human renin, which is significant for hypertension treatment .

Biological Research

Biological Target Interactions
In biological research, this compound is utilized to study interactions with biological targets such as proteins and nucleic acids. The unique structure allows researchers to explore its binding affinities and the resultant biological effects. This compound serves as a model for understanding how modifications to the triazole and pyrazine rings can affect biological activity .

Potential for Drug Development
Given its structural characteristics and biological activity, this compound is being investigated for its potential as a lead compound in drug development. The exploration of its derivatives could lead to the synthesis of novel therapeutics targeting various diseases, including cancer and infectious diseases .

Industrial Applications

Material Science
In addition to its medicinal applications, this compound is also explored in material science. Its unique chemical structure makes it suitable as a precursor for synthesizing new materials with specific properties. This includes applications in organic electronics and photonic devices where tailored materials are essential for performance enhancement .

Case Studies

Study Title Focus Area Findings
Design and Synthesis of Triazolo[4,3-a]pyrazine DerivativesMedicinal ChemistryIdentified compounds with potent renin inhibitory activity; potential for hypertension treatment .
Biological Evaluation of Triazolopyrazine AnaloguesBiological ResearchDemonstrated significant antiviral activity against specific viruses; suggested mechanisms of action through enzyme inhibition .
Synthesis of Novel Materials from Triazolo CompoundsMaterial ScienceDeveloped new materials with enhanced electronic properties; highlighted the versatility of triazolo compounds in industrial applications .

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, which plays a crucial role in cell proliferation and survival . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Structural analogs of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine differ in substituent type, position, and electronic properties. Key comparisons include:

Table 1: Molecular and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₇H₈N₄ 148.17 Not reported Methyl (C3), amine (C8)
N-Phenethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (30) C₁₃H₁₄N₅ 240.29 191–193 (decomp.) Phenethyl (N8)
3-(4-Nitrophenyl)-N-phenethyl analog (36) C₁₉H₁₇N₅O₂ 361.38 236–238 (decomp.) 4-Nitrophenyl (C3), phenethyl (N8)
N,N-Dibutyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (13) C₁₃H₂₂N₅ 248.34 106–108 Dibutyl (N8)
3-Methyl-5,6,7,8-tetrahydro analog C₆H₁₀N₄ 138.17 Not reported Saturated pyrazine ring

Key Observations :

  • Phenethyl and aryl substituents (e.g., 4-nitrophenyl in Compound 36) increase molecular weight and melting points due to enhanced π-π stacking and hydrogen bonding .
  • Alkyl substitutions (e.g., dibutyl in Compound 13) lower melting points, suggesting reduced crystallinity compared to aryl derivatives .
  • Saturation of the pyrazine ring (e.g., tetrahydro analog) reduces molecular weight and likely improves solubility in hydrophobic environments .

Key Observations :

  • General Procedure E (amine substitution) yields 65–99% for phenethyl derivatives but requires precise stoichiometry .
  • Nucleophilic substitution with dialkylamines (e.g., dibutylamine) achieves moderate yields (73%) under milder conditions .
  • Catalytic methods (e.g., NaOH in ethanol) enable efficient synthesis of nitro-substituted analogs (83% yield) .

Structural and Spectroscopic Differences

  • NMR Data: 3-Methyl analog: Limited NMR data in evidence, but methyl groups typically appear as singlets near δ 2.5 ppm. Dibutyl analog (13): δ 0.92 (t, CH₃), 1.34–1.67 (m, CH₂), and 4.00 ppm (s, N-CH₂) . Nitro-substituted analogs: Aromatic protons resonate downfield (δ 7.3–8.7 ppm) due to electron-withdrawing effects .
  • HRMS Validation :

    • Compound 30: [M + H]⁺ observed at 333.1164 vs. calculated 333.1168 .
    • Compound 36: [M + H]⁺ at 363.1268 vs. calculated 363.1274 .

Biological Activity

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.

  • Molecular Formula : C6H7N5
  • Molecular Weight : 183.16 g/mol
  • Melting Point : 316-317 °C
  • CAS Number : 1376009-66-3

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions to yield the desired triazolo-pyrazine structure. Various derivatives have been synthesized to explore their biological activities, particularly as inhibitors of specific kinases involved in cancer progression.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. For example:

  • Compound 22i demonstrated significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM respectively. It also exhibited strong c-Met kinase inhibition with an IC50 of 48 nM .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of c-Met Kinase : This compound acts as an inhibitor of the c-Met signaling pathway, which is often upregulated in various cancers. Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that treatment with certain derivatives results in late apoptosis in A549 cells, indicating a potential therapeutic effect through programmed cell death .
  • Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in cancer cells, further contributing to its antiproliferative effects .

Research Findings and Case Studies

A comprehensive study involving multiple derivatives of triazolo[4,3-a]pyrazines revealed that modifications to the core structure significantly impacted their biological activity. For instance:

CompoundCell LineIC50 (µM)c-Met IC50 (nM)
17lA5490.98 ± 0.0826.00
MCF-71.05 ± 0.17
HeLa1.28 ± 0.25
22iA5490.83 ± 0.0748
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These findings underscore the importance of structural modifications in enhancing the efficacy of triazolo[4,3-a]pyrazine derivatives as potential anticancer agents.

Q & A

Q. What are the common synthetic routes for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine and its derivatives?

A widely used method involves cyclization reactions starting from hydrazinopyrazinone precursors. For example, 3-substituted derivatives are synthesized by reacting N1-aryl/benzyl-3-hydrazinopyrazin-2-one with carboxylic acids activated via carbonyldiimidazole (CDI), followed by refluxing in anhydrous dimethylformamide (DMFA) for 24 hours. Recrystallization from DMFA and isopropanol yields purified products . Alternative routes include using phosphorus oxychloride for chlorination or benzyl chloride for N-alkylation .

Q. Which characterization techniques are critical for structural confirmation of this compound?

Key techniques include:

  • 1H NMR to verify substitution patterns and hydrogen environments (e.g., aromatic protons at δ 7.3–8.5 ppm in DMSO-d6) .
  • X-ray crystallography to resolve regiochemical ambiguities, as demonstrated for structurally related pyrazolo-triazolo-pyrimidines .
  • TLC monitoring during synthesis to track reaction progress and ensure intermediate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivative synthesis?

Yields depend on:

  • Solvent choice : Anhydrous DMFA or sulfolane enhances cyclization efficiency by stabilizing reactive intermediates .
  • Temperature control : Prolonged reflux (24–48 hours) ensures complete cyclization, while rapid cooling post-reaction minimizes byproduct formation .
  • Catalyst use : Triethylamine facilitates benzylation reactions by neutralizing HCl byproducts .

Q. What strategies address regioselectivity challenges during cyclization?

Regioselectivity is influenced by:

  • Precursor design : Electron-withdrawing substituents on the pyrazinone ring direct cyclization to the α-position .
  • Reagent choice : CDI activation of carboxylic acids promotes selective acylation of hydrazine intermediates, avoiding competing side reactions .
  • Protecting groups : Benzyl or aryl groups on the N7 position prevent undesired ring-opening during cyclization .

Q. How can contradictions in spectral data for novel derivatives be resolved?

  • Cross-validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
  • Computational modeling : DFT calculations predict 13C NMR shifts to distinguish between isomeric structures .
  • Single-crystal analysis : Resolve ambiguities in substitution patterns, as demonstrated for trifluoromethylphenyl derivatives .

Q. What methodologies enhance adenosine receptor subtype selectivity in derivatives?

  • Structural modifications : Introducing bulky substituents (e.g., piperazinylphenyl groups) at position 6 improves A2A receptor affinity by sterically blocking A1 binding pockets .
  • Pharmacophore mapping : Replace methyl groups with electron-deficient moieties (e.g., trifluoromethyl) to enhance hydrogen bonding with receptor residues .
  • Binding assays : Use radioligand displacement studies (e.g., [3H]CGS 21680 for A2A) to quantify subtype selectivity .

Methodological Challenges and Solutions

Q. How to handle low solubility during purification?

  • Mixed-solvent recrystallization : DMFA/isopropanol (1:2 v/v) effectively purifies polar derivatives without compromising yield .
  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients for non-polar analogs .

Q. What steps mitigate decomposition during chlorination reactions?

  • Controlled reagent addition : Gradually introduce phosphorus oxychloride to avoid exothermic side reactions .
  • Low-temperature workup : Quench reactions at 0–5°C to stabilize acid-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Reactant of Route 2
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.